molecular formula C17H14ClNO2S B11409916 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11409916
M. Wt: 331.8 g/mol
InChI Key: SJBXDJDCFQPPOG-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a chlorophenylmethyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under amide bond formation conditions.

    Attachment of the Chlorophenylmethyl and Furan-2-ylmethyl Groups: These groups are introduced through nucleophilic substitution reactions, where the thiophene derivative is reacted with chlorophenylmethyl chloride and furan-2-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl and furan groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to bind to specific proteins and enzymes.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE
  • N-[(3-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can significantly influence its electronic properties and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C17H14ClNO2S

Molecular Weight

331.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C17H14ClNO2S/c18-14-5-1-4-13(10-14)11-19(12-15-6-2-8-21-15)17(20)16-7-3-9-22-16/h1-10H,11-12H2

InChI Key

SJBXDJDCFQPPOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN(CC2=CC=CO2)C(=O)C3=CC=CS3

Origin of Product

United States

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